molecular formula C14H14N2O4S B15303960 benzyl N-(3-sulfamoylphenyl)carbamate

benzyl N-(3-sulfamoylphenyl)carbamate

Cat. No.: B15303960
M. Wt: 306.34 g/mol
InChI Key: FEOQPJNJSBVYSE-UHFFFAOYSA-N
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Description

Benzyl N-(3-sulfamoylphenyl)carbamate is a chemical compound with a molecular weight of 306.3 g/mol . It is a versatile building block used in various chemical syntheses and research applications. This compound is characterized by the presence of a benzyl group, a sulfamoylphenyl group, and a carbamate linkage, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-sulfamoylphenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-aminobenzenesulfonamide under basic conditions. The reaction proceeds as follows:

    Starting Materials: Benzyl chloroformate and 3-aminobenzenesulfonamide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: The benzyl chloroformate is added dropwise to a solution of 3-aminobenzenesulfonamide in an appropriate solvent (e.g., dichloromethane) at low temperature. The mixture is then stirred at room temperature for several hours.

    Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

    Oxidation and Reduction: The sulfamoyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Substitution: The major products formed are the substituted benzyl derivatives.

    Hydrolysis: The major products are 3-aminobenzenesulfonamide and benzyl alcohol.

    Oxidation: The major products are oxidized derivatives of the sulfamoyl group.

    Reduction: The major products are reduced derivatives of the sulfamoyl group.

Mechanism of Action

The mechanism of action of benzyl N-(3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(3-sulfamoylphenyl)carbamate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. The sulfamoyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

benzyl N-(3-sulfamoylphenyl)carbamate

InChI

InChI=1S/C14H14N2O4S/c15-21(18,19)13-8-4-7-12(9-13)16-14(17)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)(H2,15,18,19)

InChI Key

FEOQPJNJSBVYSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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